molecular formula C6H10ClNO2 B6203478 2-amino-1-(furan-3-yl)ethan-1-ol hydrochloride CAS No. 1314925-92-2

2-amino-1-(furan-3-yl)ethan-1-ol hydrochloride

Cat. No.: B6203478
CAS No.: 1314925-92-2
M. Wt: 163.60 g/mol
InChI Key: WOTQHRHYSRURMQ-UHFFFAOYSA-N
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Description

2-Amino-1-(furan-3-yl)ethan-1-ol hydrochloride is a chiral amino alcohol derivative featuring a furan-3-yl substituent at the ethanolamine backbone. The compound’s structure combines a polar amino alcohol moiety with a heteroaromatic furan ring, which may confer unique physicochemical and biological properties. As a hydrochloride salt, it benefits from enhanced solubility and stability compared to its free base form.

Properties

CAS No.

1314925-92-2

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

2-amino-1-(furan-3-yl)ethanol;hydrochloride

InChI

InChI=1S/C6H9NO2.ClH/c7-3-6(8)5-1-2-9-4-5;/h1-2,4,6,8H,3,7H2;1H

InChI Key

WOTQHRHYSRURMQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C(CN)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

Catalytic amination represents a cornerstone in the synthesis of 2-amino-1-(furan-3-yl)ethan-1-ol hydrochloride. A Ru-SNS2 acridine-based catalyst system, combined with KOH as a base, facilitates the coupling of furan-3-carbaldehyde derivatives with primary amines. For instance, a reaction mixture containing 2 mmol of furan-3-carbaldehyde, 4 equivalents of methylamine, and 2 mol% Ru-SNS2 catalyst in toluene at 140°C for 24 hours yields the secondary amine intermediate. Subsequent hydrochloric acid treatment precipitates the hydrochloride salt, achieving purities >95% after flash chromatography.

Table 1: Catalytic Amination Parameters

ParameterValueYield (%)Purity (%)
CatalystRu-SNS2 (2 mol%)7695
Temperature140°C--
Reaction Time24 h--
BaseKOH (2 equiv.)--

The choice of solvent significantly impacts reaction efficiency. Cyclopentyl methyl ether (CPME) enhances anhydride stability during intermediate steps, while ethyl acetate/petroleum ether (1:3) optimizes chromatographic purification.

Reductive Amination Approaches

Substrate Preparation and Reduction Techniques

Reductive amination of furan-3-yl glyoxal with ammonium acetate under hydrogenation conditions offers an alternative route. Using 10% Pd/C in methanol under 1 atm H2, the imine intermediate is reduced to the primary amine. Post-reduction, hydrochloric acid quench yields the hydrochloride salt with 68% isolated yield. This method avoids harsh bases but requires careful control of hydrogen pressure to prevent over-reduction of the furan ring.

Table 2: Reductive Amination Outcomes

Reducing AgentSolventPressure (atm)Yield (%)
Pd/C (10%)Methanol168
NaBH4THFAmbient52

Halogenation and Cross-Coupling Strategies

Bromination of Furan Precursors

Bromination of 3-furylmethanol using N-bromosuccinimide (NBS) in acetonitrile at 0°C introduces a bromine atom at the furan 5-position, critical for subsequent cross-coupling. The reaction achieves 89% conversion within 3 hours, with the brominated product isolated via silica gel chromatography (ethyl acetate/petroleum ether, 1:15).

Palladium-Catalyzed Coupling Reactions

Suzuki-Miyaura coupling of 5-bromo-2-furanmethanol with pinacol boronate esters under Pd(PPh3)4 catalysis forms biaryl intermediates. For example, coupling with 4-aminophenylboronic acid in THF at 80°C for 12 hours yields 2-amino-1-(furan-3-yl)ethanol precursors with 73% efficiency.

Table 3: Cross-Coupling Performance

CatalystLigandYield (%)
Pd(PPh3)4None73
PdCl2(dppf)1,1'-Bis(diphenylphosphino)ferrocene81

Solvent and Purification Considerations

Solvent Selection for Optimal Yield

MeTHF (2-methyltetrahydrofuran) emerges as a superior solvent for lactonization and anhydride formation due to its azeotropic water-removal capabilities. Dean-Stark distillation with MeTHF at 75°C under reduced pressure (80–100 Torr) drives lactonization to >90% completion, critical for intermediate stability.

Purification Techniques and Their Efficiency

Flash chromatography using ethyl acetate/petroleum ether gradients (1:3 to 1:1) resolves amine intermediates, while recrystallization from toluene/ethanol mixtures (3:1) isolates the hydrochloride salt with >99% purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(furan-3-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-amino-1-(furan-3-yl)ethanone.

    Reduction: Formation of 2-amino-1-(furan-3-yl)ethane.

    Substitution: Formation of various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

2-amino-1-(furan-3-yl)ethan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-1-(furan-3-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The furan ring may also participate in π-π stacking interactions with aromatic residues in proteins, further influencing its activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2-Amino-1-(furan-3-yl)ethan-1-ol Hydrochloride and Analogues

Compound Name Substituent/Backbone Molecular Weight (g/mol) CAS Number Key Features References
This compound Furan-3-yl, ethanolamine Not explicitly provided Not provided Heteroaromatic furan, hydrochloride salt N/A
(1R)-2-Amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride 4-Methoxyphenyl, chiral center 190.25 1247538-59-5 Chiral phenyl derivative, methoxy group enhances lipophilicity
2-Amino-1-(4-nitrophenyl)ethanone hydrochloride 4-Nitrophenyl, ketone backbone 216.63 5425-81-0 Strong electron-withdrawing nitro group, ketone functionality
(R)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride 3-Chlorophenyl, chiral center 208.08 169032-01-3 Chlorine substituent increases lipophilicity, chiral ethanolamine
2-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride Furan-2-yl, oxadiazole linker 215.64 1435804-70-8 Oxadiazole heterocycle, bioisosteric potential

Key Comparative Insights

Electronic and Steric Effects

  • Furan vs. Phenyl Rings : The furan-3-yl group in the target compound introduces an oxygen heteroatom, creating an electron-rich aromatic system. This contrasts with phenyl derivatives bearing electron-withdrawing groups (e.g., nitro in , chloro in ), which reduce electron density and may alter reactivity or binding interactions.

Physicochemical Properties

  • Solubility: Hydrochloride salts generally improve aqueous solubility. The methoxyphenyl derivative (CAS 1247538-59-5) may exhibit moderate lipophilicity due to the methoxy group, whereas the nitro-substituted compound (CAS 5425-81-0) could have reduced solubility in non-polar solvents .
  • Chirality: Chiral centers in compounds like (R)-2-amino-1-(3-chlorophenyl)ethanol hydrochloride (CAS 169032-01-3) may lead to enantiomer-specific biological activity, a critical factor in drug design .

Biological Activity

2-Amino-1-(furan-3-yl)ethan-1-ol hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, synthesis, and various applications supported by recent research findings.

Chemical Structure and Properties

The compound this compound features a furan ring, which is a five-membered aromatic heterocycle containing oxygen, along with an amino alcohol structure. The molecular formula is C5H8ClN1O2C_5H_8ClN_1O_2, and it has a molecular weight of approximately 163.60 g/mol. The presence of both amino and hydroxyl functional groups allows for hydrogen bonding and various interactions in biological systems, making it a candidate for diverse pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino and hydroxyl groups facilitate hydrogen bonds and electrostatic interactions with enzymes and receptors. Additionally, the furan ring may engage in π-π stacking interactions with aromatic residues in proteins, which can modulate protein activity and lead to various biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives containing furan rings have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.90 μg/mL to below 1 μg/mL against MRSA strains .

CompoundMIC (μg/mL)Target Bacteria
2-Amino Derivative3.90S. aureus ATCC 25923
2-Amino Derivative<1.00S. aureus ATCC 43300 (MRSA)
Another Compound7.80S. epidermidis ATCC 12228

Cytotoxicity

In addition to antimicrobial properties, the cytotoxic effects of 2-amino derivatives have been investigated. Some compounds exhibited IC50 values in the micromolar range (less than 10 μM) against various cancer cell lines, suggesting potential for further development as anticancer agents . The preferential suppression of rapidly dividing cancer cells compared to non-tumor fibroblasts indicates selective cytotoxicity that could be beneficial in cancer treatment.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of furan-containing compounds:

  • Synthesis and Evaluation : A study synthesized several derivatives from furoin and evaluated their antibacterial properties. Compounds derived from furan exhibited varying degrees of activity against both bacterial and fungal strains.
  • Antifungal Activity : Some derivatives demonstrated moderate antifungal activity against Candida albicans, with MIC values indicating effective inhibition at concentrations around 7.80 μg/mL .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-amino-1-(furan-3-yl)ethan-1-ol hydrochloride, and what analytical techniques confirm its purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from furan-3-carbaldehyde or derivatives, followed by reductive amination or hydroxylation. Key steps include optimizing solvent polarity (e.g., ethanol or THF) and reaction time. Purity is confirmed via ¹H/¹³C NMR (to verify amine and hydroxyl protons) and HPLC (for quantification) .

Q. Which spectroscopic methods are critical for structural elucidation of this compound?

  • Methodological Answer : ¹H NMR identifies the amine (-NH2) as a broad singlet (~δ 1.5-2.5 ppm) and hydroxyl (-OH) as a sharp peak (~δ 4.5-5.5 ppm). FT-IR confirms functional groups (N-H stretch ~3300 cm⁻¹, O-H ~3200 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular ion validation .

Q. How does the furan-3-yl substituent influence solubility and reactivity compared to phenyl analogs?

  • Methodological Answer : The electron-rich furan ring enhances solubility in polar solvents (e.g., DMSO) but increases susceptibility to electrophilic substitution. Reactivity differs from phenyl analogs due to furan’s resonance effects, requiring milder oxidation conditions (e.g., KMnO4 in acidic media) to avoid ring degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Methodological Answer : Use a Design of Experiments (DoE) approach:

  • Solvent : Polar aprotic solvents (e.g., DMF) increase amine reactivity but may require lower temperatures (<50°C) to avoid side reactions.
  • Catalyst : Pd/C or Raney Ni for reductive steps, with H2 pressure optimization (1-3 atm).
  • Yield Monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How should researchers address contradictory NMR data (e.g., unexpected splitting patterns)?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., amine proton exchange). Use variable-temperature NMR to slow exchange rates. For complex splitting, apply COSY or HSQC to resolve coupling networks. Compare with computational models (e.g., DFT-calculated chemical shifts) .

Q. What protecting group strategies are recommended for multi-step synthetic modifications?

  • Methodological Answer :

  • Amino Group : Protect with Boc (di-tert-butyl dicarbonate) under basic conditions (NaHCO3, THF).
  • Hydroxyl Group : Use TBSCl (tert-butyldimethylsilyl chloride) with imidazole in DMF.
    Deprotection: TFA for Boc, tetrabutylammonium fluoride (TBAF) for TBS .

Q. What experimental approaches study interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand displacement (³H-labeled compounds) to determine IC50.
  • Enzyme Inhibition : Kinetic studies (Lineweaver-Burk plots) to identify competitive/non-competitive inhibition.
  • Molecular Docking : Use software (AutoDock Vina) to predict binding poses with homology-modeled targets .

Q. How are crystallographic challenges resolved for this compound?

  • Methodological Answer : Crystallize from ethanol/water (9:1) at 4°C. For poor diffraction, employ synchrotron X-ray sources (λ = 0.7-1.0 Å). Hydrogen bonding networks are resolved via Hirshfeld surface analysis , comparing O-H···N and N-H···O interactions .

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